Predicted Boiling Point: 4-Carboxamide Isomer Shows Lower Boiling Point Than 2-Carboxamide Isomer
The predicted boiling point of 5-bromo-2-methylthiazole-4-carboxamide (343.0 ± 27.0 °C) is approximately 137 °C lower than that of its positional isomer 5-bromo-4-methylthiazole-2-carboxamide (480.15 °C, predicted) . This difference indicates that the 4-carboxamide regioisomer requires less energy for vaporization, potentially simplifying purification by distillation or sublimation relative to the 2-carboxamide analog.
| Evidence Dimension | Boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 343.0 ± 27.0 °C |
| Comparator Or Baseline | 5-Bromo-4-methylthiazole-2-carboxamide: 480.15 °C (predicted) |
| Quantified Difference | ~137 °C lower for target compound |
| Conditions | Predicted values from ACD/Labs or similar computational models; no experimental boiling point data available. |
Why This Matters
A lower boiling point can reduce thermal stress during purification, potentially preserving the integrity of the bromine substituent and the carboxamide group, which is a practical advantage for procurement when purity and yield post-purification are critical.
